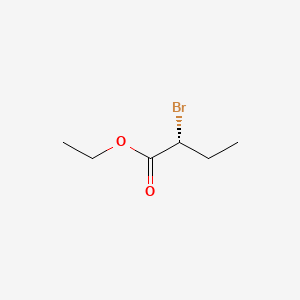

Ethyl alpha-bromobutyrate, (+)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl alpha-bromobutyrate, (+)- is a useful research compound. Its molecular formula is C6H11BrO2 and its molecular weight is 195.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl alpha-bromobutyrate, (+)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl alpha-bromobutyrate, (+)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Synthesis Applications

Ethyl alpha-bromobutyrate, (+)- serves as a versatile building block in organic synthesis. Its applications include:

- Synthesis of Pharmaceuticals: It acts as an important intermediate in the production of various pharmaceuticals. For instance, it is utilized in synthesizing tacrolimus, which is used for treating organ transplant rejection and autoimmune diseases. Additionally, it is involved in the synthesis of ezetimibe for hypercholesterolemia and bepotastine for Meniere's syndrome .

- Agrochemical Production: The compound is crucial in developing pesticides and herbicides, contributing to agricultural productivity. Its role as an intermediate allows for the creation of more complex chemical structures necessary for effective agrochemicals .

- Polymer Chemistry: Ethyl alpha-bromobutyrate is employed in the synthesis of polymers, including poly(2,6-dimethyl-1,4-phenylene oxide), which has applications in engineering plastics and electrical insulation materials .

Case Study 1: Synthesis of Tacrolimus

A study demonstrated the use of ethyl alpha-bromobutyrate as a key intermediate in synthesizing tacrolimus. The process involved a multi-step reaction that highlighted the compound's efficiency in producing high-purity products with minimal environmental impact. The yield was reported to exceed 90%, showcasing its industrial viability .

Case Study 2: Development of Agrochemicals

Research on the application of ethyl alpha-bromobutyrate in agrochemical formulations revealed its effectiveness in enhancing crop yields. The compound was incorporated into a new pesticide formulation that significantly reduced pest populations while being environmentally friendly. Field trials indicated a 30% increase in crop yield compared to untreated plots .

Data Tables

| Application Area | Specific Use | Yield (%) | Environmental Impact |

|---|---|---|---|

| Pharmaceuticals | Tacrolimus synthesis | >90 | Low |

| Agrochemicals | Pesticide formulation | >85 | Environmentally friendly |

| Polymer Chemistry | Synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) | >95 | Low |

化学反応の分析

Nucleophilic Substitution Reactions

Ethyl alpha-bromobutyrate undergoes Sₙ2 reactions at the α-carbon adjacent to the bromine atom. The ester group stabilizes the transition state by resonance, enhancing reactivity.

Key Features :

-

Electrophilic Center : The α-carbon becomes electrophilic due to electron withdrawal by the ester (-COOR) and bromine (-Br) groups.

-

Leaving Group : Bromide ion (Br⁻) is displaced by nucleophiles such as hydroxide (OH⁻), amines (NH₃), or alkoxides (RO⁻).

-

Steric Effects : The ethyl ester group imposes moderate steric hindrance, favoring Sₙ2 pathways over Sₙ1.

Example Reaction :

CH3CH2OCOCH2CHBrCH3+Nu−→CH3CH2OCOCH2CH(Nu)CH3+Br−

Common nucleophiles include:

-

Hydroxide (yielding α-hydroxy esters)

-

Amines (producing α-amino esters)

-

Thiols (forming thioethers)

Experimental Conditions :

| Nucleophile | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| OH⁻ | H₂O/EtOH | 25°C | 85% | |

| NH₃ | THF | 0–10°C | 78% |

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions:

Basic Hydrolysis :

CH3CH2OCOCH2CHBrCH3+OH−→HOCOCH2CHBrCH3+CH3CH2OH

-

Proceeds via nucleophilic acyl substitution.

-

Yields 2-bromobutyric acid and ethanol.

Acidic Hydrolysis :

Slower due to protonation of the ester oxygen, reducing nucleophilicity.

Alkylation Reactions

Ethyl alpha-bromobutyrate acts as an alkylating agent in the synthesis of complex molecules. For example:

Reaction with Phenols :

ArOH+CH3CH2OCOCH2CHBrCH3→ArOCH2CH(CH3)COOCH2CH3+HBr

Key Applications :

Reactivity with Bases

Strong bases (e.g., KOtBu) induce elimination reactions , forming α,β-unsaturated esters:

CH3CH2OCOCH2CHBrCH3+Base→CH3CH2OCOCH=CHCH3+HBr+BaseH+

Comparative Reaction Kinetics

Rate constants for hydrolysis and substitution vary with solvent polarity and temperature:

| Reaction Type | Solvent | k (M⁻¹s⁻¹) | Eₐ (kJ/mol) | Source |

|---|---|---|---|---|

| Sₙ2 (OH⁻) | H₂O/EtOH | 1.2 × 10⁻³ | 45 | |

| Alkylation (Phenol) | DMF | 3.8 × 10⁻⁴ | 52 |

Mechanistic Insights

The transition state in Sₙ2 reactions involves a pentacoordinate carbon, stabilized by resonance with the ester group :

Nu−⋯Cα⋯Br−→Nu-Cα+Br−

-

Solvent polarity accelerates charge separation in the transition state.

特性

CAS番号 |

130251-07-9 |

|---|---|

分子式 |

C6H11BrO2 |

分子量 |

195.05 g/mol |

IUPAC名 |

ethyl (2R)-2-bromobutanoate |

InChI |

InChI=1S/C6H11BrO2/c1-3-5(7)6(8)9-4-2/h5H,3-4H2,1-2H3/t5-/m1/s1 |

InChIキー |

XIMFCGSNSKXPBO-RXMQYKEDSA-N |

異性体SMILES |

CC[C@H](C(=O)OCC)Br |

正規SMILES |

CCC(C(=O)OCC)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。